D-Biotin Dimer Acid

説明

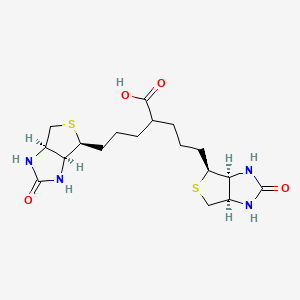

Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAVQWGAJQDNB-LZXPERKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747149 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163708-46-0 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for D Biotin Dimer Acid and Its Analogues

Elaboration of Synthetic Pathways to D-Biotin Dimer Acid

The formation of this compound often occurs as a side reaction or a deliberate synthetic step in the production of D-Biotin. The core challenge lies in controllably linking two biotin (B1667282) molecules.

Direct dimerization involves the direct coupling of two D-Biotin molecules. One observed method involves the condensation of two equivalents of D-Biotin with one equivalent of formaldehyde (B43269) in the presence of an acid catalyst like dilute sulfuric acid. researchgate.net This reaction primarily yields a linear dimer where the linkage occurs at the nitrogen atom on the unsubstituted side of the D-Biotin molecule. researchgate.net

Further reaction of this linear dimer with additional formaldehyde can lead to the formation of larger macrocyclic structures, such as a 6+6 hexamer of D-Biotin and formaldehyde, known as biotin pnas.orguril. researchgate.net The formation of this hexamer can be templated by halide anions. researchgate.net Mechanochemical methods, such as grinding solid D-Biotin with paraformaldehyde and a catalytic amount of aqueous hydrobromic acid, have also been developed to produce biotin pnas.orguril in high yields. researchgate.net

| Reactants | Reagents | Product | Yield | Reference |

| D-Biotin, Formaldehyde | Dilute H₂SO₄ | Linear D-Biotin Dimer | Not specified | researchgate.net |

| D-Biotin, Paraformaldehyde | HBr (catalytic), mechanical grinding | Biotin pnas.orguril | Up to 96% (HPLC yield) | researchgate.net |

Stepwise approaches offer greater control over the final structure of the dimer. These methods typically involve the protection of certain functional groups, activation of others, and subsequent coupling reactions. While specific stepwise syntheses for this compound are not extensively detailed in the provided results, the general principles of biotin chemistry suggest that this would involve:

Protection: Protection of the carboxylic acid group of one biotin molecule and one of the ureido nitrogens.

Activation: Activation of a nitrogen on a second biotin molecule.

Coupling: Reaction of the two modified biotin molecules.

Deprotection: Removal of the protecting groups to yield the final this compound.

These multi-step syntheses are common for creating biotin derivatives and are crucial for preparing analogues with specific linker lengths and functionalities for various applications, such as in the development of fluorogenic probes. rsc.org

The regioselectivity of the dimerization is critical, as different isomers can be formed depending on which nitrogen atoms of the ureido ring participate in the linkage. The reaction between D-Biotin and formaldehyde in acidic water has been observed to selectively form a linear dimer where the linkage is through the nitrogen on the unsubstituted side of the biotin molecule. researchgate.net

The ability to control regioselectivity is essential for synthesizing specific isomers. For instance, in the synthesis of dissymmetric bis-imines from bis(formylmethano) acs.orgfullerenes, a high degree of regioselectivity was achieved in the condensation with aromatic amines, allowing for the preferential formation of one regioisomer. rsc.org While not directly related to biotin, this highlights the types of strategies that can be employed to control the formation of specific isomers in dimerization reactions.

Stepwise Coupling and Functionalization Approaches

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of D-Biotin and its derivatives, influencing reaction rates, yields, and stereochemical outcomes. Both organocatalytic and metal-catalyzed systems have been explored.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and can be applied to biotin-related chemistry. rsc.orgrug.nl For example, proline and its derivatives can catalyze reactions through the formation of iminium and enamine intermediates. rug.nl

In the context of biotin, organocatalytic principles have been applied by conjugating organocatalytic moieties to biotin. rsc.org This allows for the catalyst to be anchored within the binding pocket of streptavidin, creating an artificial enzyme. rsc.orggoogle.com These systems have been used to catalyze various reactions, including Michael additions. rsc.org While not directly synthesizing this compound, these examples showcase the potential of organocatalysis to mediate reactions involving biotin. The dimerization of substrates has been noted as a potential side reaction in some organocatalytic transformations. rsc.org

| Catalyst Type | Reaction | Application | Reference |

| Biotin-NDI-amine conjugates | Decarboxylative Michael addition | Anion-π catalysis within streptavidin | rsc.org |

| Biotin-secondary amine conjugates | Michael addition | Enantioselective catalysis within streptavidin | rug.nl |

Metal catalysts are widely used in organic synthesis for their ability to facilitate a broad range of transformations. In the context of biotin synthesis, metal catalysts, particularly those based on palladium and rhodium, have been instrumental. For instance, a process for synthesizing D(+)-biotin involves a catalytic hydrogenation step using a Pearlman's catalyst (Pd(OH)₂/C). google.comacs.org

Transition metal catalysts are also employed in reactions that could be adapted for dimerization, such as aminocarbonylation and hydroamination. For example, palladium-catalyzed aminocarbonylation of γ-alkenyl tosylamides has been used to synthesize β-homoproline derivatives. Furthermore, rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes has been achieved with high enantioselectivity.

The development of artificial metalloenzymes, where a biotinylated organometallic catalyst is incorporated into a host protein like avidin (B1170675) or streptavidin, has enabled enantioselective reductions of ketones. pnas.org These hybrid catalysts combine the reactivity of metal catalysts with the chiral environment of a protein. pnas.org

| Metal Catalyst | Reaction | Key Feature | Reference |

| Pearlman's catalyst (Pd(OH)₂/C) | Catalytic hydrogenation | Stereoselective reduction in D(+)-biotin synthesis | google.comacs.org |

| [η⁶-(arene)Ru(Biot-q-L)Cl] in streptavidin | Transfer hydrogenation of ketones | Artificial metalloenzyme with chemo-genetic optimization | pnas.org |

Organocatalytic Principles

Green Chemistry Considerations in this compound Production

The production of complex biomolecules like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. um-palembang.ac.id Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are integral to developing sustainable synthetic routes for this compound and its analogues. rsc.org

Solvent Minimization and Alternative Media

A primary focus of green chemistry in pharmaceutical and fine chemical production is the reduction of solvent use, as solvents constitute a significant portion of the waste generated. um-palembang.ac.id Strategies for this compound synthesis are evolving to incorporate solvent minimization and the use of environmentally benign alternative media.

Research Findings:

Solvent-Free Reactions: Mechanochemistry, utilizing mechanical force through techniques like ball milling, represents a significant advance in solvent minimization. This technique can facilitate the activation of zero-valent metals for chemical synthesis, potentially applicable to the formation of biotin derivatives without the need for bulk solvents. researchgate.net Furthermore, greener versions of classic reactions, such as the Mannich reaction, have been successfully performed under solvent-free conditions at room temperature, offering a precedent for their application in synthesizing complex structures like biotin dimers. rsc.org

Alternative Solvents: The synthesis of biotin derivatives often involves "click chemistry," a class of reactions known for their high efficiency and ability to proceed in a variety of solvents, including aqueous media. researchgate.net This flexibility allows for the selection of greener solvents, moving away from traditional volatile organic compounds. For instance, the synthesis of a D-biotin dimer precursor, the linear dimer of D-biotin and formaldehyde, has been accomplished in acidic water, highlighting the potential of aqueous media. rsc.orgresearchgate.net

Atom Economy and Process Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org High atom economy is crucial for reducing waste and improving the sustainability of synthetic processes. um-palembang.ac.id

Research Findings:

Catalysis: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of improving atom economy. um-palembang.ac.id Catalysis enables the synthesis of highly complex molecules in fewer steps with increased yield and selectivity. researchgate.net In the synthesis of (+)-biotin, a Rh–Josiphos-catalyzed diastereoselective hydrogenation was a key step in a process developed by Lonza, demonstrating the power of catalysis in industrial vitamin production. um-palembang.ac.id

Efficient Reactions: Click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are lauded for their near-perfect atom economy, where all atoms from the reactants are incorporated into the product. rsc.orgresearchgate.net This methodology has been used to synthesize biotin-functionalized oligomers. researchgate.net Similarly, the deprotection of certain thiol groups in L-cysteine derivatives can be achieved by simple heating in DMF, a reaction with 100% atom efficiency. researchgate.net

Optimized Synthetic Routes: The development of one-pot, multicomponent reactions (MCRs) is a powerful strategy for maximizing atom economy. MCRs combine three or more substrates in a single operation, with the final product containing most or all of the atoms from the starting materials. rsc.org The synthesis of a 6+6 macrocyclic hexamer of D-biotin (biotin acs.orguril) from D-biotin and formaldehyde in a one-pot reaction achieves a high yield (63%), showcasing high process efficiency driven by a halide anion template effect. rsc.org The initial step of this reaction involves the formation of a linear D-biotin dimer. rsc.orgresearchgate.net

Purification and Isolation of High-Purity this compound

The final stages of chemical synthesis involve the purification and isolation of the target compound to a high degree of purity. For molecules like this compound, which may be used in sensitive biological applications, achieving exceptional purity is paramount. This requires the use of advanced separation and crystallization techniques.

Advanced Chromatographic Resolution Techniques

Chromatography is an indispensable tool for the purification of complex organic molecules. Modern advancements have led to highly efficient and rapid separation methods.

Research Findings:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the purification of biotin derivatives. nih.govfortunejournals.com For example, bis-biotin compounds have been purified using preparative reversed-phase HPLC on C18 columns with gradients of methanol (B129727) and water/acetic acid. nih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC) with specialized columns, such as those based on porous graphitic carbon (PGC), allows for the effective separation of polar compounds, including biotin and its analogues. sigmaaldrich.comjst.go.jpdntb.gov.ua

Flash Chromatography: Automated flash chromatography systems offer a rapid and efficient means of purification. Biotin derivatives have been successfully purified from crude reaction mixtures using flash systems equipped with reversed-phase C18 cartridges. nih.gov

Ion-Exchange Chromatography: For charged molecules, ion-exchange chromatography is a powerful technique. A patented method for purifying d-biotin involves the use of a styrene-based strong basic anion exchange resin. google.com The crude product is loaded onto the column and the desired d-biotin is then eluted. google.com This method is also effective for purifying biotin derivatives from reaction mixtures. nih.gov

Affinity Chromatography: The highly specific and strong interaction between biotin and avidin or streptavidin is exploited in affinity chromatography. thermofisher.com Immobilized streptavidin supports, such as Streptavidin Sepharose High Performance, can be used to selectively capture biotinylated compounds from complex mixtures, offering a purification method with exceptional specificity. sigmaaldrich.com

Interactive Table: Chromatographic Purification Methods for Biotin Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Reference(s) |

| Preparative RP-HPLC | Jupiter C18 | Acetonitrile / 0.1% TFA Gradient | Purification of ¹¹¹In-labelled biotin analogues | fortunejournals.com |

| Flash Chromatography | Reversed-Phase C18 | Methanol / 0.1% Aqueous Acetic Acid Gradient | Purification of crude bis-biotin compounds | nih.gov |

| Anion Exchange | Styrene-based Resin | Formic acid or Acetic acid | Separation of d-biotin from fermentation liquor | google.com |

| UHPLC | Supel™ Carbon LC | Not specified | Separation of Vitamin D Metabolites and other polar compounds | sigmaaldrich.com |

| Affinity Chromatography | Streptavidin Sepharose | Not applicable (binding-based) | Separation of biotin and biotinylated substances | sigmaaldrich.com |

Crystallization Protocols and Polymorphism Studies

Crystallization is a critical final step for achieving high purity and for obtaining a stable, well-defined solid form of a compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a crucial consideration as different polymorphs can have different physical properties.

Research Findings:

Recrystallization for Purification: A common method to purify D-biotin involves recrystallization from a mixed solvent system, such as a lower alkyl alcohol (e.g., methanol, ethanol) and glacial acetic acid. google.com This process is effective at removing process-related impurities. google.com For resolving enantiomeric impurities like l-biotin, a chiral induction agent such as l-arginine (B1665763) can be used. The mixture is dissolved, and upon cooling, the desired D-biotin crystallizes out, leaving the impurity in the solution. google.com

Vapor Diffusion Crystallization: The hanging drop vapor diffusion method is a standard technique for growing high-quality single crystals, often used for X-ray diffraction studies. This method was employed to crystallize the BirA·biotin complex, where the protein-ligand solution was equilibrated against a reservoir solution, leading to the slow formation of crystals. pnas.org

Crystallization for Selection and Isolation: Crystallization can serve not only as a purification method but also as a means of selection. In the synthesis of a novel dimeric avidin mutant (hoefavidin), crystallization was used as a driving force to select and isolate a uniform octameric assembly from a dynamic equilibrium of oligomers in solution. mdpi.com The discovery and isolation of Biotin acs.orguril was facilitated by its precipitation as a macrocycle-anion complex, demonstrating how crystallization can drive a reaction toward a desired product. rsc.org

Polymorphism: While specific polymorphism studies on a compound explicitly named "this compound" are not readily available in the literature, the study of protein-ligand complexes provides insight. The crystallization of avidin and streptavidin mutants has shown that the quaternary structure can differ between the solution and crystalline states (dimer in solution, tetramer in crystal). asm.org This highlights that the crystallization process itself can influence the final solid-state structure and that different conditions could potentially lead to different polymorphs. The characterization of any new crystalline form of a this compound would be essential to ensure consistency in its properties.

Interactive Table: Crystallization Parameters for Biotin and Related Compounds

| Compound | Method | Solvents/Precipitants | Key Parameters | Reference(s) |

| D-Biotin | Recrystallization | Lower alkyl alcohol / Glacial acetic acid | Removal of synthesis impurities | google.com |

| D-Biotin | Chiral Resolution Crystallization | Water / Lower alkyl alcohol with L-arginine | Removal of l-biotin enantiomer | google.com |

| BirA·Biotin Complex | Hanging Drop Vapor Diffusion | 100 mM Phosphate Buffer (pH 6.5) | Protein concentration ~24 mg/ml | pnas.org |

| Biotin acs.orguril | Precipitation/Crystallization | 7 M HCl or H₂SO₄ with halide template | Reaction at 60°C; precipitation of product-anion complex | rsc.org |

| Hoefavidin (Avidin Dimer) | Vapor Diffusion Sitting Drop | 1.3 M Li₂SO₄, 0.1 M HEPES pH 7.5 | Used to select for a specific octameric form | mdpi.com |

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of D Biotin Dimer Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like D-Biotin Dimer Acid. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is the foundation of structural elucidation. While a fully assigned, peer-reviewed spectrum for this compound is not widely published, assignments can be predicted based on the well-documented spectra of D-Biotin and related derivatives. chemicalbook.comresearchgate.net The dimer's structure consists of two distinct biotin (B1667282) moieties linked via the valeric acid side chains, leading to a complex but interpretable spectrum.

The ¹H NMR spectrum is expected to show characteristic signals for the ureido protons (N-H), the methine protons of the thiophane and imidazolidinone rings, and the methylene (B1212753) protons of the two different side chains. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons, the carbons of the heterocyclic rings, and the aliphatic carbons of the side chains. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning these resonances unambiguously. researchgate.netkiku.dk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Comments |

| Ureido C=O | - | ~163 | Carbonyl carbon of the cyclic urea (B33335). |

| Carboxyl C=O | 11.0-12.0 (COOH) | ~175-180 | Carboxylic acid group on one of the side chains. |

| Ureido N-H | 6.0-7.0 | - | Two sets of signals for the two non-equivalent urea groups. |

| Ring CH/CH₂ | 2.5-4.6 | ~40-65 | Protons and carbons of the fused thiophane and imidazolidinone rings. |

| Side Chain CH/CH₂ | 1.2-2.5 | ~25-40 | Aliphatic protons and carbons of the pentanoic acid and propyl linker. |

Note: Data are predictive and based on known values for D-Biotin and its derivatives. Actual values may vary depending on solvent and experimental conditions.

The conformation and dynamic behavior of this compound in solution are complex due to the inherent flexibility of the molecule. Studies on the parent D-Biotin molecule have shown that it is highly flexible in aqueous solution, existing in a dynamic equilibrium between extended, semi-folded, and folded conformations. researchgate.net These conformations are often stabilized by intramolecular hydrogen bonds between the ureido ring and the valeric acid side chain. researchgate.netresearchgate.net

For this compound, this flexibility is compounded by the linkage between the two biotin units. The solution-state structure is not a single static conformation but rather an ensemble of interconverting conformers. Advanced NMR techniques are employed to study these dynamics:

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can identify protons that are close in space, providing crucial distance constraints for building 3D conformational models. These techniques would help determine the relative orientation of the two biotin moieties.

Temperature-dependent NMR studies can be used to analyze the stability of intramolecular hydrogen bonds and probe the energy barriers between different conformational states. researchgate.net

Understanding these dynamics is key, as the molecule's solution-state conformation dictates its interaction with other molecules.

Solid-State NMR (ssNMR) provides structural information on molecules in their solid, crystalline, or amorphous forms. This technique is particularly valuable for identifying structural heterogeneity that is not observable in solution. For a molecule like this compound, ssNMR can:

Identify Polymorphism: Determine if the compound crystallizes in different packing arrangements (polymorphs), which can affect its physical properties.

Characterize Conformational Differences: Compare the conformation in the solid state to that in solution. Studies on related compounds, such as (+)-biotin methyl ester, have used ssNMR to show that while multiple conformations exist in solution, only a single extended conformation is present in the solid state. researchgate.net

Probe Intermolecular Interactions: Provide insight into the hydrogen bonding networks and van der Waals interactions that define the crystal lattice.

By measuring chemical shifts and internuclear distances in the solid phase, ssNMR offers a complementary and detailed view of the dimer's structure, free from the effects of molecular tumbling and solvent interactions.

Elucidation of Solution-State Conformation and Dynamics

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of a molecule. For this compound, HRMS is the definitive method for verifying its molecular formula. clearsynth.com The experimentally measured mass is compared to the theoretical mass calculated from the atomic weights of the most abundant isotopes. A close match (typically within 5 ppm) confirms the molecular formula.

Table 2: Molecular Formula and Mass Data for this compound

| Identifier | Value | Source |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid | clearsynth.com |

| CAS Number | 1163708-46-0 | clearsynth.comchemicalbook.com |

| Molecular Formula | C₁₈H₂₈N₄O₄S₂ | clearsynth.com |

| Molecular Weight | 428.57 g/mol | |

| Calculated Monoisotopic Mass | 428.1552 Da | lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) is used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. epfl.ch In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 429.16) would be isolated and subjected to collision-induced dissociation (CID).

Studies on the fragmentation of various biotin derivatives show that cleavage often occurs at the linker connecting the functional groups to the biotin core. nih.gov For this compound, the fragmentation pathways are expected to involve:

Cleavage of the C-C bond connecting the propyl linker to the pentanoic acid backbone.

Fragmentation within the propyl linker itself.

Characteristic cleavages of the biotin core structure, including the loss of the valeric acid side chain and fragmentation of the ureido ring.

Neutral losses of small molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid terminus.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the two biotin units and the structure of the linker between them.

Table 3: Predicted Major Fragment Ions in Tandem MS of this compound

| Predicted m/z | Proposed Neutral Loss / Fragment Structure |

| 411.1 | [M+H - H₂O]⁺ |

| 385.1 | [M+H - CO₂]⁺ |

| 245.1 | [Biotin-COOH + H]⁺ (Cleavage of the linker) |

| 227.1 | [Biotin + H]⁺ (Loss of the entire side chain) |

| 184.1 | Fragment corresponding to the second biotin unit with propyl linker. |

Note: These m/z values are monoisotopic and represent plausible fragmentation pathways. Actual observed fragments can vary based on the instrument and collision energy used.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not extensively documented in publicly accessible literature, the principles of X-ray diffraction and the known structures of related biotin compounds allow for a detailed projection of its solid-state characteristics.

The absolute stereochemistry of this compound is inherited from its parent molecule, D-Biotin, which possesses three chiral centers. X-ray crystallography would unequivocally confirm the retention of this stereochemistry in the dimer. The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces that seek to achieve a state of minimum energy. For a molecule of this nature, a complex packing arrangement is anticipated, likely belonging to a monoclinic or orthorhombic crystal system.

Table 1: Projected Crystallographic Data for this compound

| Parameter | Projected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 20-25 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Z (molecules/cell) | 2 or 4 |

Note: The values presented in this table are projections based on known structures of similar biotin derivatives and await experimental verification.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Expected Distance (Å) |

| Hydrogen Bond | Ureido N-H --- O=C (Ureido) | 2.8 - 3.2 |

| Hydrogen Bond | Ureido N-H --- O=C (Carboxylic Acid) | 2.7 - 3.1 |

| Hydrogen Bond | Carboxylic Acid O-H --- O=C (Ureido) | 2.6 - 3.0 |

| Hydrogen Bond | Carboxylic Acid O-H --- O=C (Carboxylic Acid) | 2.5 - 2.9 |

| van der Waals | Aliphatic chains | > 3.5 |

Note: The distances are typical values for such interactions and would require experimental determination for this compound.

Determination of Absolute Stereochemistry and Crystal Packing

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. The ureido ring, the carboxylic acid, and the aliphatic chains all exhibit characteristic vibrational modes.

Table 3: Key Functional Group Vibrations for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Carboxylic) | Stretching | 3300-2500 (broad) | Weak |

| N-H (Ureido) | Stretching | 3350-3250 | 3350-3250 |

| C-H (Aliphatic) | Stretching | 2960-2850 | 2960-2850 |

| C=O (Carboxylic) | Stretching | 1760-1690 | 1760-1690 |

| C=O (Ureido) | Stretching | 1710-1680 | 1710-1680 |

| C-N (Ureido) | Stretching | 1480-1400 | 1480-1400 |

| S-C (Thiophene) | Stretching | 700-600 | 700-600 |

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower wavenumbers) of the stretching frequencies of the donor group (e.g., O-H and N-H). By analyzing the positions and shapes of these bands in the FT-IR and Raman spectra, it is possible to infer the presence and relative strength of hydrogen bonding networks within the this compound structure, both in the solid state and in solution. researchgate.net

Identification of Key Functional Group Vibrations

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively, providing information about the stereochemical features of the molecule.

The CD spectrum of this compound is expected to show distinct Cotton effects, which are characteristic positive or negative peaks, arising from the electronic transitions of its chromophores within a chiral environment. The ureido carbonyl group and the sulfur atom in the thiophene (B33073) ring are the primary chromophores that would contribute to the CD spectrum. researchgate.netrsc.org The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral centers. rsc.org

Optical Rotatory Dispersion measures the change in the angle of optical rotation with respect to the wavelength of light. The ORD curve for this compound would complement the CD data, and together, these techniques provide a comprehensive chiroptical fingerprint of the molecule, confirming its enantiomeric purity and providing insights into its solution-state conformation. rsc.orgrsc.org

Chiral Purity and Enantiomeric Excess Assessment

The chirality of a molecule is a critical determinant of its biological and chemical properties. This compound is synthesized from D-Biotin, which possesses three chiral centers, rendering it inherently chiral. rsc.org The dimerization process, which involves linking two D-Biotin units with a methylene bridge derived from formaldehyde (B43269), typically occurs under conditions that preserve the stereochemical integrity of the original chiral centers. rsc.orgkiku.dkresearchgate.net The reaction connects the nitrogen on the unsubstituted side of the D-Biotin urea ring. rsc.orgkiku.dk Consequently, the resulting this compound is expected to maintain a high degree of chiral purity, reflecting the enantiopure nature of the starting material.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other in a mixture. stereoelectronics.orgmasterorganicchemistry.com For a sample to be considered "optically pure" or "homochiral," it contains only one enantiomer and has an ee of 100%. stereoelectronics.org A 50:50 mixture of two enantiomers is termed a racemic mixture and is optically inactive, with an ee of 0%. stereoelectronics.orgmasterorganicchemistry.com

The assessment of chiral purity and the determination of enantiomeric excess for a compound like this compound would rely on established analytical techniques. While specific experimental data for this dimer is not extensively published, the principles of these methods are well-documented.

Key Chiral Properties of the Precursor: D-Biotin

| Property | Description | Reference |

|---|---|---|

| Common Name | D-Biotin, Vitamin B7 | spectrabase.com |

| Chiral Centers | 3 | rsc.org |

| Molecular Formula | C₁₀H₁₆N₂O₃S | spectrabase.com |

Analytical Methods for Enantiomeric Excess (ee) Assessment

| Technique | Principle | Application Notes | Reference |

|---|---|---|---|

| Chiral HPLC | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. | This is a highly accurate and common method for determining ee without requiring enantiomerically pure standards for identification of elution order when coupled with a chiroptical detector. uma.es | uma.es |

| Polarimetry | Measures the angle of rotation of plane-polarized light caused by a chiral compound. The magnitude of rotation is proportional to the concentration of the excess enantiomer. | The accuracy can be limited by low rotation values, the need for a pure sample, and a known specific rotation value for the pure enantiomer. stereoelectronics.org | stereoelectronics.org |

| NMR Spectroscopy with Chiral Additives | A chiral resolving or solvating agent is added to the sample, forming diastereomeric complexes with the enantiomers. These diastereomers have distinct NMR spectra that can be integrated to find their ratio. | This method can provide high accuracy in determining the ratio of enantiomers. stereoelectronics.org | stereoelectronics.org |

Given its synthesis from enantiopure D-Biotin, the this compound is presumed to be of high chiral purity. Verification would involve separating and quantifying the potential (and unlikely) diastereomeric dimers using a method like Chiral HPLC.

Conformational Changes in Different Environments

The conformation of a molecule—its spatial arrangement of atoms—can change in response to its environment, influencing its physical and chemical behavior. This compound is composed of two rigid bicyclic ring systems linked by a single methylene bridge and flanked by two flexible valeric acid side chains. rsc.orgresearchgate.net This structure allows for considerable conformational freedom, primarily through rotation around the bonds of the linker and the side chains.

Environmental factors, particularly pH and solvent polarity, are expected to significantly influence the dimer's preferred conformations.

Effect of pH: The two valeric acid side chains are the most pH-sensitive feature of the molecule. The carboxylic acid group of biotin has a pKa value in the range of 4.5. In an aqueous solution, the protonation state of these groups will change with pH.

At low pH (pH < 4) , the carboxylic acid groups will be fully protonated (-COOH). This neutrality allows the side chains to fold back, potentially forming intramolecular hydrogen bonds with the urea portion of the biotin rings, leading to more compact conformations.

At high pH (pH > 5) , the carboxylic acid groups will be deprotonated to form carboxylates (-COO⁻). The resulting negative charges on each end of the molecule would induce electrostatic repulsion, forcing the molecule into a more extended and linear conformation to maximize the distance between the charged groups.

Effect of Solvent Polarity: The solvent environment can dictate the energetic favorability of different conformations.

In polar protic solvents like water, the polar carboxylic acid and urea groups will be well-solvated through hydrogen bonding with the solvent. This would likely favor more extended conformations of the valeric acid side chains.

In non-polar solvents , the molecule might adopt a more folded conformation to minimize the exposure of its polar groups to the hostile solvent. Intramolecular hydrogen bonding between the carboxylic acid group and the urea oxygen or nitrogen atoms would be more favorable, stabilizing a compact structure.

While direct experimental studies on the conformational dynamics of the linear this compound are scarce, insights can be drawn from the behavior of related structures. For instance, the binding of D-Biotin to proteins like streptavidin involves significant conformational changes, where the flexible valeric acid tail folds to fit within a deep binding pocket. portlandpress.comacs.orgresearchgate.net Similarly, the larger Biotin ashpublications.orguril macrocycle, formed from these dimers, maintains a relatively rigid cavity structure, though it can adapt slightly to accommodate guest anions. researchgate.net This suggests that while the individual units have inherent flexibility, their incorporation into larger structures can impose conformational constraints.

Predicted Conformational Behavior of this compound

| Condition | Dominant Interaction | Expected Conformation |

|---|---|---|

| Low pH (aqueous) | Intramolecular H-bonding | Compact / Folded |

| High pH (aqueous) | Electrostatic repulsion | Extended / Linear |

| Polar Solvent | Solvation of polar groups | Extended |

| Non-polar Solvent | Intramolecular interactions | Compact / Folded |

Biochemical Investigations and Mechanistic Insights Involving D Biotin Dimer Acid

D-Biotin Dimer Acid as a Ligand in Enzyme Studies

Currently, there is a lack of published research specifically investigating this compound as a ligand in enzyme studies. The following subsections discuss the established interactions of D-Biotin and its analogs with biotin-dependent enzymes.

Biotin-dependent enzymes are crucial for various metabolic pathways, catalyzing carboxylation, transcarboxylation, and decarboxylation reactions. nih.gov These enzymes have two distinct catalytic steps that occur in separate active sites, with the biotin (B1667282) cofactor, tethered to a biotin carboxyl carrier protein (BCCP), acting as a mobile carboxyl group shuttle between them. oup.com

The biotin carboxylase (BC) domain catalyzes the first step: the ATP-dependent carboxylation of the biotin moiety. nih.gov Studies on Escherichia coli BC show it can use free D-Biotin as a substrate. The interaction and activity of BC are often regulated by its dimeric state. The two active sites of a BC dimer are separated by a significant distance (approximately 25 Å), and the interface between the monomers is critical for function and regulation. researchgate.net Mutations at this dimer interface can destabilize the dimer and affect catalytic activity. nih.govresearchgate.net While it is conceivable that a dimeric ligand like this compound could interact with the BC dimer, no studies have been published to confirm or characterize such an interaction.

The study of substrate mimics and enzyme inhibitors is fundamental to understanding enzyme mechanisms. In the context of biotin-dependent enzymes, various molecules have been studied. For instance, in E. coli biotin carboxylase, high concentrations of the substrate ATP can act as an inhibitor, competing with bicarbonate. nih.gov The product of the reaction, pyrophosphate, can also inhibit the enzyme. nih.gov

Kinetic analyses are essential for characterizing these interactions. For example, studies on pyruvate (B1213749) carboxylase have determined the Michaelis-Menten constant (Km) for its various substrates, including free biotin.

| Substrate | Km (mM) | Vmax (min-1) | Enzyme/Conditions |

|---|---|---|---|

| Pyruvate | 0.28 ± 0.03 | 24.4 ± 0.74 | PC-(BC+CT) with 100 µM Biotin |

| ATP | 1.01 ± 0.09 | 51.9 ± 3.2 | PC-(BC+CT) with 100 µM Biotin (Substrate Inhibition Model) |

| Bicarbonate | 22.1 ± 1.9 | 29.0 ± 0.9 | PC-(BC+CT) with 100 µM Biotin |

| Biotin | 23.2 ± 1.4 | 28.3 ± 0.6 | PC-(BC+CT) |

This table presents kinetic data for D-Biotin and other substrates, not this compound, as such data is not available. Data sourced from a study on new forms of pyruvate carboxylase.

There is no available research on the inhibition kinetics or potential substrate mimicry of this compound with biotin-dependent enzymes.

X-ray crystallography has provided significant insights into how biotin and its analogs bind to enzymes. The structure of E. coli BC has been solved in complex with various ligands, revealing the binding sites for ATP, bicarbonate, and biotin. nih.gov These structures show that a second molecule of ADP can occupy the binding sites for both bicarbonate and biotin, explaining the observed substrate inhibition by ATP. nih.gov

Structural studies of the avidin-biotin complex are also extensive, detailing the intricate network of polar and hydrophobic interactions responsible for the exceptionally high binding affinity. researchgate.netpnas.org These studies highlight how the valeryl carboxylate tail of biotin forms multiple hydrogen bonds at the entrance of the binding pocket. pnas.org To date, no crystal structures involving this compound complexed with an enzyme or binding protein have been deposited in the Protein Data Bank or described in the literature.

Substrate Mimicry and Inhibition Kinetics Research

Advanced Research Applications in Avidin-Biotin Technology

The avidin-biotin system is a cornerstone of modern biotechnology, valued for the strength and specificity of the interaction. rockland.comrockland.com While D-Biotin is central to these technologies, there is no evidence to suggest that this compound is currently used in these applications.

Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. formulationbio.com This "tagging" allows for highly sensitive detection and purification using avidin (B1170675) or streptavidin, which can be conjugated to reporter enzymes or immobilized on surfaces. rockland.comthermofisher.com The small size of the biotin molecule means it can often be conjugated without altering the biological activity of the target molecule. thermofisher.com

Reagents for biotinylation typically modify the valeric acid side chain of D-Biotin to create a reactive group that can form a covalent bond with functional groups on the target molecule, such as primary amines or sulfhydryls. formulationbio.comthermofisher.com While this compound possesses a terminal carboxylic acid group that could theoretically be activated for conjugation, standard biotinylation protocols and commercially available kits utilize derivatives of monomeric D-Biotin. thermofisher.com No studies describing the use of this compound for biotinylation have been found.

The quaternary structure of biotin-binding proteins is critical to their function. Avidin and streptavidin are homotetrameric proteins, and this tetrameric assembly is essential for their ultra-high affinity for biotin. nih.govmdpi.com The dissociation into dimers or monomers leads to a dramatic decrease in binding affinity. nih.gov

This property has been exploited by researchers to engineer novel biotin-binding tools. By introducing mutations at the subunit interfaces, stable monomeric and dimeric forms of streptavidin have been created. nih.govacs.orgresearchgate.net These engineered proteins have lower biotin affinity but offer advantages in applications where the large size or multivalency of the tetramer is a hindrance. nih.govacs.org For example, an engineered streptavidin dimer was found to have a dissociation constant (Kd) of 17 nM, which is higher than the monomer but still orders of magnitude weaker than the wild-type tetramer (which has a Kd in the femtomolar range). nih.govacs.orgresearchgate.net

| Streptavidin Form | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Wild-Type Tetramer | ~10-14 M | mdpi.comaimspress.com |

| Engineered Monomer | 38 nM | nih.govacs.org |

| Engineered A/D Dimer | 17 nM | nih.govacs.org |

This table shows affinity data for D-Biotin with various forms of streptavidin. Data for this compound is not available.

The concept of using a dimeric ligand to modulate the structure of a binding protein is a plausible research strategy. A molecule like this compound could potentially cross-link two biotin-binding sites, influencing the equilibrium between monomeric, dimeric, and tetrameric states. However, there are no published studies demonstrating the use of this compound for this purpose.

Biotinylation of Biomolecules for Research Probes and Detection

This compound in Protein-Ligand Binding Analysis

The analysis of how this compound interacts with proteins is crucial for understanding its potential biological roles and for its application in biotechnology. Techniques that measure the thermodynamics and kinetics of binding are central to these investigations.

Quantitative Binding Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Quantitative binding studies are essential for determining the affinity and thermodynamic parameters of the interaction between a ligand, such as this compound, and a protein.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a protein. utwente.nl This method can directly determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov For instance, in studies of D-biotin binding to proteins like rhizavidin, ITC has been instrumental in demonstrating high-affinity interactions, characterized by significant enthalpic contributions. nih.govportlandpress.com While specific ITC data for this compound is not available, such studies would be critical to quantify its binding affinity to target proteins and understand the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) is another key technique for studying molecular interactions in real-time. nih.govnih.govwashington.edu In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) flows over the surface. nih.gov The binding is monitored by changes in the refractive index at the sensor surface. ia-bs.org SPR provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_d) can be calculated. nih.gov The high affinity of the biotin-streptavidin interaction is often utilized to immobilize biotinylated molecules for SPR studies. researchgate.net While specific SPR studies on this compound are not documented, this technique would be invaluable for determining the kinetics of its binding to proteins.

A hypothetical data table for a quantitative binding study of this compound with a target protein is presented below.

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Binding Affinity (K_d) | To be determined | To be determined |

| Association Rate (k_a) | Not applicable | To be determined |

| Dissociation Rate (k_d) | Not applicable | To be determined |

| Enthalpy (ΔH) | To be determined | Not applicable |

| Entropy (ΔS) | To be determined | Not applicable |

Exploration of Binding Site Topography and Molecular Recognition

The binding of D-biotin to proteins like avidin and streptavidin is one of the strongest non-covalent interactions known in nature. thermofisher.com The binding pocket in these proteins is a deep, hydrophobic cleft that perfectly accommodates the bicyclic ring structure of biotin. iucr.org Key amino acid residues within this pocket form multiple hydrogen bonds and van der Waals contacts with the biotin molecule, contributing to the high affinity and specificity of the interaction. iucr.org

Given that this compound is a larger molecule than D-biotin, its binding to proteins would likely involve a different or modified binding site topography. The dimeric nature of the acid could potentially allow it to interact with two separate binding sites simultaneously, possibly on different protein subunits, leading to unique binding characteristics. The valeric acid side chains of the dimer would also play a critical role in the interaction, potentially forming additional contacts within or outside the primary binding pocket. Without experimental structural data, such as that from X-ray crystallography or NMR spectroscopy, the precise molecular recognition details of this compound remain speculative.

Metabolic Fate and Biotransformation Studies of this compound in Preclinical Models

The study of how a compound is metabolized and transformed within a biological system is fundamental to understanding its biological activity and potential applications.

In Vitro Enzymatic Degradation Pathways

The enzymatic breakdown of biotin and its derivatives is a key aspect of its metabolism. Biotin is a coenzyme for carboxylase enzymes, which are crucial for various metabolic processes, including the synthesis of fatty acids and amino acids, and gluconeogenesis. medchemexpress.comnih.gov The degradation of biotin in mammals primarily occurs through the β-oxidation of its valeric acid side chain, leading to metabolites like bisnorbiotin (B46279) and tetranorbiotin. creative-proteomics.com

Specific information on the in vitro enzymatic degradation of this compound is not available in published literature. However, it can be hypothesized that the valeric acid portions of the dimer would be susceptible to β-oxidation by enzymes present in cellular compartments such as mitochondria. creative-proteomics.com The linkage between the two biotin moieties would likely influence the rate and extent of this degradation. Enzymes known as biotinidases, which cleave the amide bond between biotin and lysine (B10760008) in proteins, might also play a role if the dimer acid were to become protein-bound. nih.gov Studies using liver microsomes or purified enzyme preparations would be necessary to elucidate the specific enzymatic pathways involved in the breakdown of this compound.

Investigation of Biotransformation in Animal Models for Research Purposes

Animal models are essential for studying the in vivo biotransformation of compounds. Such studies provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles. For biotin, animal studies have been crucial in understanding its role as an essential vitamin and the effects of its deficiency. chemicalbook.com

There are no specific published studies on the biotransformation of this compound in animal models. Research in this area would involve administering the compound to animals (e.g., rodents) and subsequently analyzing biological samples such as blood, urine, and feces to identify and quantify the parent compound and its metabolites. creative-proteomics.com This would help to determine the major metabolic pathways, the rate of clearance from the body, and the tissues in which the compound or its metabolites accumulate. Such data would be vital for any future preclinical development of this compound for research or therapeutic purposes. A study on a novel biotin-DOTA conjugate in an animal model demonstrated the importance of structural modifications to prevent enzymatic degradation and achieve favorable pharmacokinetics. researchgate.net

A hypothetical data table summarizing potential biotransformation products of this compound is provided below.

| Compound | Description |

| This compound | Parent Compound |

| Mono-decarboxylated Dimer | Product of single β-oxidation cycle on one valeric acid chain |

| Bis-decarboxylated Dimer | Product of two β-oxidation cycles on one or both valeric acid chains |

| Monomeric Biotin derivatives | Products resulting from the cleavage of the dimer linkage |

| Bisnorbiotin Dimer | Potential metabolite from β-oxidation |

| Tetranorbiotin Dimer | Potential metabolite from further β-oxidation |

Applications of D Biotin Dimer Acid in Advanced Materials and Analytical Sciences Research

D-Biotin Dimer Acid in Biosensor Development and Research

The high-affinity binding between biotin (B1667282) and avidin (B1170675)/streptavidin is a cornerstone of modern biotechnology and is extensively used in the development of sensitive and specific biosensors. nih.gov this compound, with its dual biotin structure, offers unique advantages for the design and performance of these analytical tools.

Design and Fabrication of this compound-Functionalized Sensors

The fabrication of biosensors often involves immobilizing a biological recognition element onto a transducer surface. rsc.org this compound is an ideal candidate for surface functionalization. The "dimer acid" structure implies two carboxylic acid groups, which can be chemically coupled to surfaces that have been treated to expose amine groups, such as aminosilylated silicon or polymer substrates. rsc.org This process creates a stable, biotin-coated surface ready for interaction.

The key advantage of a dimer is its potential to either increase the density of biotin binding sites on a surface or to act as a cross-linking agent. Research into other biotin dimers has shown that the spacer length between the biotin units is a critical design parameter that influences how they interact with tetrameric avidin proteins. pnas.org By controlling this spacing, this compound can be used to organize avidin molecules on a sensor chip with high precision, which in turn can serve as a secondary platform for capturing other biotinylated targets. This strategy is employed in various sensor formats, including those based on graphene field-effect transistors (GFETs) and optical systems. rsc.org

Performance Evaluation in Advanced Analytical Systems

The performance of a biosensor is judged by its sensitivity, specificity, and detection limit. The use of biotinylated surfaces consistently leads to sensors with high performance due to the strength of the biotin-avidin bond (dissociation constant, Kd ≈ 10–14 M). acs.org

Research on various biotin-functionalized analytical systems demonstrates the potential performance enhancements achievable. For instance, GFET biosensors have shown ultra-high sensitivity, capable of detecting biotinylated macromolecules at femtogram per milliliter levels. The use of this compound could further enhance these systems by creating a more densely packed or structured recognition layer, potentially leading to amplified signals and even lower detection limits. In competitive assays, a surface functionalized with this compound could bind avidin, which is then used to capture a biotin-linked reporter molecule. The signal is generated when a free biotin-containing analyte displaces the reporter, a method that has proven effective for quantifying biotin in samples.

| Sensor Type | Analyte/System | Key Performance Metric | Reference |

| Graphene Field-Effect Transistor (GFET) | Biotinylated Protein | Limit of Detection: 90 fg/ml | rsc.org |

| Chemiluminescence Sensor | Biotin (competitive assay) | Linear Range: 1.0–100 µM | |

| Single-Chain Dimer Streptavidin | Biotin-4-Fluorescein | Dissociation Constant (Kd): ~10-11 to 10-10 M | pnas.org |

| Biotin kiku.dkuril Macrocycle | Halide Anions (Iodide) | High selectivity and binding in water | kiku.dk |

This table presents data from research on various biotin derivatives and engineered systems, illustrating the performance levels that can be targeted in the design of sensors incorporating this compound.

Functionalization of Nanomaterials with this compound

Nanomaterials functionalized with biological molecules are powerful tools in research and diagnostics. The process of attaching biotin derivatives to the surface of nanoparticles allows for their targeted delivery and assembly into more complex structures. rsc.org

Synthesis of this compound-Conjugated Nanoparticles for Research Tools

The synthesis of biotin-conjugated nanoparticles typically involves coupling the carboxylic acid group of biotin to the nanoparticle surface. This compound offers a route to create nanoparticle-based reagents with enhanced binding capabilities. The dual biotin moieties can lead to stronger, more stable binding to avidin-coated surfaces or can be used to induce the cross-linking of avidin molecules.

Furthermore, this compound can be used to create nanoparticle dimers or larger aggregates. Studies have shown that by controlling the ratio of biotinylated nanoparticles to avidin, it is possible to form clusters of varying sizes. The defined structure of this compound could provide more precise control over this aggregation process, enabling the fabrication of nanoparticle assemblies with specific optical or magnetic properties for use as research probes or in diagnostic assays. rsc.org

| Nanoparticle Type | Biotin Derivative Used | Application/Finding | Reference |

| Gold Nanoparticles (AuNPs) | Biotinylated Thiol | Modulation of nanoparticle aggregation with avidin. | |

| PAMAM G4.5 Dendrimer | Biotin-DETA | Enhanced delivery of chemotherapeutics to cancer cells. | |

| Polymeric Nanoparticles | Biotinylated Amino Acid | Enhanced immunostaining and specific targeting. | |

| Silver-Dendrimer Nanocomposites | Biotin-PEG-Dendrimer | Creation of bioselective labels for bioanalytical assays. |

This table summarizes various approaches to nanoparticle functionalization using biotin derivatives, highlighting the types of applications where this compound could be employed.

Applications in Advanced Separation and Purification Technologies Research

Affinity purification is a powerful technique for isolating specific biomolecules from complex mixtures. researchgate.net This method relies on a high-affinity interaction, and the biotin-avidin system is one of the most widely used for this purpose. rsc.org Materials like magnetic beads or chromatography resins can be functionalized with biotin and used to capture avidin or streptavidin-fusion proteins.

This compound is particularly well-suited for creating advanced affinity matrices. By using the dimer acid to cross-link polymers, it is possible to create a hydrogel or resin with a high density of biotin binding sites. This increased capacity could lead to more efficient capture and purification of target molecules. Research on the condensation of D-biotin with formaldehyde (B43269) has led to the creation of macrocyclic structures, known as biotin kiku.dkuril, which demonstrates how biotin dimers and oligomers can self-assemble into complex architectures for selective molecular recognition. kiku.dkresearchgate.net This principle could be extended to create highly selective separation materials for both biological and chemical targets.

This compound as a Component in Molecular Probes for Research Imaging

This compound plays a crucial role in the development of molecular probes for research imaging, leveraging the biotin-streptavidin interaction for targeted delivery of imaging agents.

Design and Synthesis of this compound-Based Imaging Agents

The design of this compound-based imaging agents involves conjugating the biotin dimer to a signaling molecule, such as a fluorescent dye or a radionuclide. The dimeric nature of the acid can enhance binding avidity to streptavidin, which can be pre-targeted to a specific biological site.

One approach involves the synthesis of fluorogenic probes where biotinylated dimeric squaraine dyes are designed to be quenched in aqueous media through intramolecular H-type dimerization. rsc.org Upon binding to a target, such as biotin receptors on a cell surface, the dyes disaggregate and their fluorescence is turned on. rsc.org The linker connecting the squaraine dyes is a critical design element that influences the aggregation pattern and probing efficiency. rsc.org

For radiological imaging, biotin derivatives can be conjugated to chelating agents that can bind radionuclides. For example, a biotinylated dendrimer-based MRI agent has been developed where a maleimide-functionalized biotin is attached to a dendrimer core chelated with Gd(III). acs.org This complex can then be assembled with a fluorescently labeled avidin to create a dual-modality probe for both MRI and optical imaging. acs.org

The synthesis of these probes often involves multi-step chemical reactions. For instance, an amino-biotin derivative can be synthesized and then conjugated to a polymer backbone that is also labeled with a fluorescent dye. researchgate.net This results in a multifunctional probe with both targeting and signaling capabilities.

Table 2: Examples of this compound-Based Imaging Probes

| Probe Type | Design Principle | Imaging Modality | Research Application |

|---|---|---|---|

| Fluorogenic Squaraine Dimer | Intramolecular quenching in aqueous solution, fluorescence activation upon target binding. rsc.org | Fluorescence Imaging | Imaging biotin receptors on cancer cells. rsc.org |

| Dendrimer-Gd(III) Complex | Biotinylated dendrimer chelating a contrast agent (Gd(III)) for MRI, assembled with fluorescent avidin. acs.org | MRI and Optical Imaging | Dual-modality tumor imaging. acs.org |

| Radiolabeled Biotin Analogues | Biotin conjugated to a radionuclide for PET or SPECT imaging. snmjournals.org | PET/SPECT Imaging | Pre-targeting strategies for tumor imaging. snmjournals.org |

Preclinical Evaluation in Animal Models for Fundamental Research

Preclinical evaluation in animal models is a critical step to validate the efficacy and specificity of this compound-based imaging agents for fundamental research. mdpi.com These studies provide insights into the in vivo behavior of the probes, including their biodistribution, target accumulation, and clearance kinetics.

In one study, a biotin-targeted dendrimer-based probe for dual-modality MRI and fluorescence imaging was evaluated in mice bearing ovarian cancer tumors. acs.org The results demonstrated that the avidin-biotin-dendrimer system efficiently targeted and delivered sufficient amounts of the imaging agents to the tumors to produce visible changes in both MRI and optical images. acs.org

Another preclinical study investigated the use of biotin labeling for red blood cell survival testing in dogs. researchgate.netnih.gov Red cells were labeled with a biotin derivative and their survival in circulation was monitored over time using flow cytometry. researchgate.netnih.gov This study demonstrated that biotin labeling is a reliable non-radioactive method for determining red cell lifespan in an animal model. researchgate.netnih.gov

The development of dimeric FAP-targeting small molecule-radio conjugates has also been explored. biorxiv.org A dimeric FAP-binding motif showed extended tumor residence time and favorable tumor-to-organ ratios in preclinical experiments with mice bearing FAP-positive tumors. biorxiv.org This highlights the potential of using dimeric structures to improve the pharmacokinetic properties of imaging probes. biorxiv.org

These preclinical studies are essential for optimizing the design of this compound-based probes and for demonstrating their potential for various research applications before any consideration for clinical translation. mdpi.com

Computational and Theoretical Investigations of D Biotin Dimer Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For D-Biotin Dimer Acid, these methods elucidate the electronic distribution, bond characteristics, and reactivity, which are crucial for its biological interactions.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular properties of biotin (B1667282) and its derivatives. nih.gov Studies have utilized DFT to explore the electronic structure of biotin's active site, particularly the ureido group, which is the reaction site for CO2 binding. gd.gov.cn DFT calculations have revealed significant π-electron delocalization and charge transfer between the sulfur atom and the two nitrogen atoms in the ureido group. gd.gov.cn This delocalization is thought to be influenced by the transannular bonding between the sulfur atom and the carbonyl carbon of biotin. gd.gov.cn

Investigations into the interaction of biotin tautomers with cations like magnesium have also been conducted using DFT. earthlinepublishers.com These studies show that upon complexation, electron density is transferred from the biotin tautomers to the cation. earthlinepublishers.com The formation of these composites is found to be both exothermically and Gibbs free energy favorable, indicating their electronic stability. earthlinepublishers.com Furthermore, DFT calculations have been employed to analyze the hydrogen-bonding cooperativity in biotin aggregates, demonstrating that the ureido structure is energetically favorable for forming hydrogen bonds with water molecules. gd.gov.cn

| Property | DFT Finding | Significance |

| Electronic Structure | Significant π-electron delocalization and charge transfer between sulfur and nitrogen atoms in the ureido group. gd.gov.cn | Influences reactivity and CO2 binding function. |

| Cation Interaction | Electron density transfer from biotin tautomers to magnesium dication upon complex formation. earthlinepublishers.com | Indicates stable complex formation with favorable thermodynamics. |

| Hydrogen Bonding | The ureido structure of biotin is energetically favorable for forming H-bonds with water molecules, exhibiting positive cooperativity. gd.gov.cn | Facilitates deprotonation at the N1 site and influences binding specificity. |

| Sulfur's Role | Potential transannular bonding to the carbonyl carbon, participating in the delocalized π-electron system of the ureido group. gd.gov.cn | Affects the electronic properties and reactivity of the ureido group. |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, ab initio methods have been applied to study biotin systems. These methods, while computationally more intensive, provide benchmark-level predictions for interaction energies and electronic properties. Ab initio calculations, such as Hartree-Fock and MP2, have been used to investigate the strong binding between biotin and streptavidin. gd.gov.cnfigshare.com These studies have highlighted the cooperative nature of hydrogen bonds in stabilizing the biotin-streptavidin complex. acs.org

Full quantum mechanical ab initio computations on the entire streptavidin-biotin complex, containing thousands of atoms, have been made possible through methods like the molecular fractionation with conjugate caps (B75204) (MFCC) approach. figshare.com These calculations, performed at the Hartree-Fock level, have provided interaction energies that can be compared with those from molecular force fields, revealing that ab initio methods can yield significantly larger binding energies. figshare.com Ab initio calculations have also been instrumental in understanding the solvation of biotin, showing how water molecules coordinate with the ureido and carboxylate groups. acs.org

| Method | Application | Key Finding |

| Hartree-Fock (HF) | Computation of interaction energies in the streptavidin-biotin complex. figshare.com | Ab initio binding energies can be significantly larger than those from force fields. figshare.com |

| MP2 | Investigation of hydrogen bond cooperativity in biotin-streptavidin binding. gd.gov.cn | The polarized electronic structure of the ureido moiety leads to strong cooperative interactions. gd.gov.cn |

| QM/MM/MC | Study of biotin solvation in water. acs.org | Water interactions with the bicyclic urea (B33335) are significant. |

| MFCC | Full quantum mechanical calculation of large protein-ligand systems. figshare.com | Enables ab initio treatment of entire biomolecular complexes. figshare.com |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational changes and interactions within different environments over time.

Simulation of this compound in Solution and Biological Environments

MD simulations have been extensively used to study the conformational properties and dynamics of biotin in aqueous solutions. nih.gov These simulations reveal that biotin is highly flexible, transitioning between extended, semi-folded, and folded states. nih.gov The folded conformations are often stabilized by intramolecular hydrogen bonds. nih.gov Interestingly, water-mediated hydrogen bonds between the ureido and carboxyl groups are also frequently observed, leading to semi-folded states that may play a role in activating the 1-NH site for enzymatic reactions. nih.gov

In the context of biological environments, MD simulations have been crucial for understanding the interactions of biotin with proteins like streptavidin. nih.gov Simulations of the biotin-liganded streptavidin crystal lattice, including explicit crystallization conditions, have demonstrated that these detailed models can accurately reproduce experimental X-ray structures and atomic fluctuations. nih.gov Such simulations provide valuable insights that are not easily accessible from solution-phase simulations alone. nih.gov Furthermore, MD simulations have been used to investigate the dimerization of proteins like SecA, where different dimer interfaces have been identified and analyzed. acs.org

| Simulation Environment | Key Observation | Implication |

| Aqueous Solution | Biotin exhibits high flexibility, adopting extended, semi-folded, and folded conformations. nih.gov | The flexibility and intramolecular interactions of biotin are important for its biological activity. nih.gov |

| Aqueous Solution | Observation of water-mediated hydrogen bonds between the ureido and carboxyl groups. nih.gov | These interactions may facilitate the activation of the 1-NH site. nih.gov |

| Protein Crystal Lattice | Detailed lattice simulations accurately reproduce experimental structures and fluctuations. nih.gov | Validates the use of MD simulations for studying protein-ligand interactions in a crystalline state. nih.gov |

| Protein Dimer Interface | Identification and analysis of different dimer interfaces in proteins like SecA. acs.org | Provides insights into the structural basis of protein dimerization. |

Free Energy Calculations for Ligand Binding

Calculating the free energy of binding is a cornerstone of computational drug design and for understanding the strength of protein-ligand interactions. For the biotin-streptavidin system, which exhibits exceptionally high affinity, various free energy calculation methods have been employed. nih.gov

Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) have been applied to estimate binding affinities. frontiersin.orgresearchgate.net Rigorous statistical mechanical methods, such as thermodynamic integration combined with hypothetical scanning molecular dynamics (HSMD-TI), have also been used to calculate the absolute free energy of binding for the avidin-biotin complex. nih.govresearchgate.net These calculations, while computationally demanding, provide a more accurate picture of the binding thermodynamics. nih.gov

Free energy calculations have also been used to predict how modifications to the biotin structure might affect its binding affinity. For instance, calculations predicted that a methyl analogue of biotin might bind more tightly to streptavidin, a prediction that was later tested experimentally. nih.gov These studies underscore the importance of accurately accounting for factors like ligand desolvation energy. nih.gov

| Method | System | Calculated Property | Finding |

| HSMD-TI with PME | Avidin-Biotin | Absolute binding free energy (ΔA⁰) | -29.1 ± 0.8 kcal/mol (for neutral biotin) nih.gov |

| Double Decoupling Method (DDM) | Avidin-Biotin | Absolute binding free energy (ΔA⁰) | -25.2 ± 0.5 kcal/mol (for neutral biotin) nih.gov |

| PROFEC | Biotin Analogues-Streptavidin | Qualitative free energy changes | Predicted tighter binding for a methyl analogue. nih.gov |

| QM/MM/MC | Ureido moiety in water | Solvation free energy | Significant penalty for desolvation upon binding. nih.gov |

In Silico Docking and Binding Affinity Predictions

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery and to understand protein-ligand interactions. For biotin and its derivatives, docking studies have been instrumental in predicting binding modes and identifying potential inhibitors for biotin-dependent enzymes.

Docking studies on biotin carboxylase, for example, have been used to screen large combinatorial libraries of compounds to identify novel inhibitors. nih.gov These studies have provided insights into the key interactions that stabilize the binding of inhibitors, such as hydrogen bonds and hydrophobic interactions within the active site. nih.gov Similarly, docking has been used to study the interaction of biotin derivatives with other targets like human topoisomerase IIα, revealing potential anti-cancer agents. researchgate.net

In the context of biotin synthesis, in silico docking has been used to investigate the interaction of intermediates with enzymes like BioF. nih.gov These studies suggest how substrates like pimeloyl-ACP might fit into the enzyme's active site, guided by electrostatic interactions with basic residues. nih.gov Docking has also been used to explore the binding of biotin to proteins from various organisms, aiding in the structure-based design of inhibitors for infectious diseases. pnas.org

| Target Protein | Ligand Type | Purpose of Docking | Key Insight |

| Biotin Carboxylase | Amino-oxazole derivatives | Inhibitor design and screening | Identified key hydrogen bonding and hydrophobic interactions for inhibitor binding. nih.gov |

| Human Topoisomerase IIα | Biotin-pyrazole derivatives | Anti-cancer drug discovery | Predicted potential inhibitors with strong binding affinity. researchgate.net |

| E. coli BioF | Pimeloyl-ACP | Understanding substrate binding | Suggested a binding mode facilitated by salt bridges with basic residues. nih.gov |

| M. tuberculosis AccD5 | Small molecule libraries | Drug design for infectious diseases | Identified novel inhibitors through virtual screening. pnas.org |

Computational Modeling of this compound Interactions with Target Biomolecules

Computational modeling provides profound insights into how this compound and its derivatives interact with biological targets, most notably the avidin (B1170675) and streptavidin proteins. The exceptionally strong, non-covalent bond between biotin and these proteins serves as a foundational model system for biophysical studies. nih.govacs.org Molecular dynamics (MD) simulations and molecular docking are primary techniques used to explore these interactions.